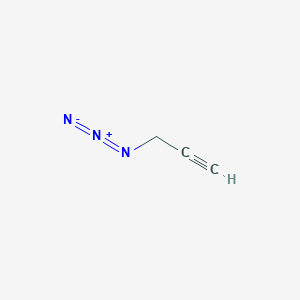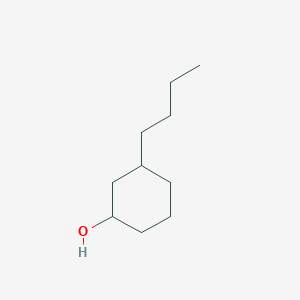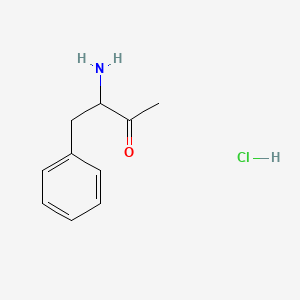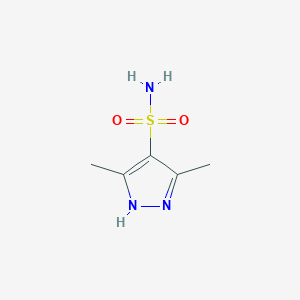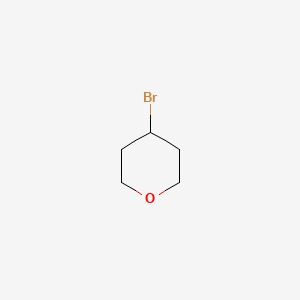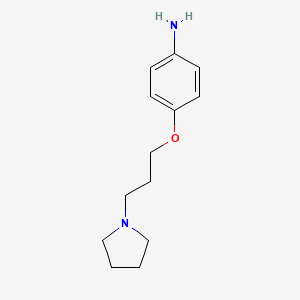
4-(3-(Pyrrolidin-1-yl)propoxy)aniline
概要
説明
Synthesis Analysis
The synthesis of aniline derivatives typically involves chemical oxidative polymerization or reactions with other chemical entities to form complex structures. For instance, a terpolymer of aniline was synthesized using ammonium persulfate as an oxidant . Similarly, anilidomethylpyridine ligands were synthesized and used in metal complexes . These methods could potentially be adapted for the synthesis of "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" by introducing the appropriate functional groups at the right stages of the synthesis process.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their function. For example, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, was found to be essentially coplanar with specific dihedral angles between the pyrrolidine and benzene rings . This information suggests that "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" may also exhibit a planar structure, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Aniline derivatives participate in various chemical reactions, often forming coordination polymers or engaging in polymerization to produce materials with specific properties . The reactivity of "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" would likely be influenced by the presence of the pyrrolidinyl group and its position on the aniline ring, which could affect the formation of polymers or other chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are diverse and depend on their molecular structure. For example, copolymers of aniline and pyrrole showed amorphous behavior and specific UV-Vis absorption properties . The presence of a pyrrolidinyl group in "4-(3-(Pyrrolidin-1-yl)propoxy)aniline" could similarly affect its solubility, conductivity, and optical properties, making it potentially useful in applications such as anticorrosive coatings or as a counter electrode in dye-sensitized solar cells .
科学的研究の応用
Crystal Structure Analysis
The study of the crystal structure of pyrrolidinyl aniline derivatives, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, offers insights into molecular coplanarity and hydrogen bonding. These characteristics are significant in understanding the molecular interactions and stability, which are crucial in material science and pharmaceutical applications (Krishnan et al., 2021).
Polymer Synthesis and Conductivity
Aniline and pyrrole, related to pyrrolidin-1-yl propoxy aniline, are essential in synthesizing conducting polymers like polyaniline and polypyrrole. These polymers have notable conductivity and are used in various applications such as alternative energy sources, erasable optical information storage, and non-linear optics (Blinova et al., 2007).
Synthesis of Pyrrolidine Derivatives
The synthesis of pyrrolidine derivatives, which share structural similarities with 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, has been explored for their potential in creating various pharmaceutical and organic compounds. These syntheses involve techniques like microwave-assisted synthesis, providing efficient and rapid production methods (Vargas et al., 2012).
Antibacterial Activities
Compounds structurally similar to 4-(3-(Pyrrolidin-1-yl)propoxy)aniline, such as pyrrolidinyl-quinoline derivatives, have been synthesized and shown to possess broad-spectrum antibacterial activities. This highlights the potential use of pyrrolidinyl aniline derivatives in developing new antibacterial agents (Stefancich et al., 1985).
Docking and QSAR Studies
Pyrrolidinyl aniline derivatives have been used in docking and quantitative structure-activity relationship (QSAR) studies to understand their interaction with biological targets like c-Met kinase. These studies are crucial for drug discovery and development, helping to predict biological activities and molecular binding mechanisms (Caballero et al., 2011).
Electroluminescence Application
Derivatives of aniline, including those similar to pyrrolidinyl aniline, have been studied for their use in electroluminescence applications. These studies involve the synthesis and characterization of novel materials for use in organic light-emitting diodes (OLEDs), highlighting the potential of these compounds in advanced electronic applications (Vezzu et al., 2010).
Safety and Hazards
The safety precautions for handling this compound include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also advised to keep the container tightly closed and protect it from moisture .
特性
IUPAC Name |
4-(3-pyrrolidin-1-ylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOVRSMFLFYABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513378 | |
| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Pyrrolidin-1-yl)propoxy)aniline | |
CAS RN |
343965-79-7 | |
| Record name | 4-[3-(Pyrrolidin-1-yl)propoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




